![molecular formula C16H14FNO3 B6378941 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% CAS No. 1261898-70-7](/img/structure/B6378941.png)
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% (5-FCP-2F) is an organic compound that has been studied for its potential applications in scientific research, particularly in the field of biochemical and physiological research. This compound is a member of the class of compounds known as arylformylphenols, which have been used in many applications due to their unique properties.
科学的研究の応用
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% has been studied for its potential applications in a variety of scientific research fields. For example, this compound has been used as a fluorescent probe for the detection of catecholamines, such as dopamine and serotonin, in biological samples. It has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of a wide range of drugs and other compounds. Additionally, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% has been used to study the binding of small molecules to proteins, as well as their interactions with DNA.
作用機序
The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a wide range of drugs and other compounds. Additionally, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% has been shown to interact with proteins, as well as DNA, which may explain its potential applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% are not fully understood. However, it has been shown to inhibit the enzyme cytochrome P450, which may lead to changes in the metabolism of drugs and other compounds. Additionally, this compound has been shown to interact with proteins and DNA, which may lead to changes in the expression of certain genes.
実験室実験の利点と制限
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% has several advantages for lab experiments. For example, it is relatively easy to synthesize, and is stable in a variety of solvents. Additionally, this compound is relatively non-toxic, making it safe to use in laboratory settings. However, there are some limitations to the use of this compound. For example, it is not water-soluble, which can limit its use in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
The potential applications of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% are still being explored. Future research could focus on further elucidating the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further studies could be conducted to better understand its interactions with proteins and DNA. Finally, further research could be conducted to explore the potential applications of this compound in the detection of catecholamines, as well as its use as a substrate for the enzyme cytochrome P450.
合成法
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% can be synthesized from a variety of starting materials, including 4-(ethylcarbamoyl)-3-fluorobenzaldehyde and 2-formylphenol. The reaction is typically carried out in a two-step process, where the aldehyde is first treated with a base (e.g. potassium hydroxide) to form the corresponding ethyl carbamate. This carbamate is then reacted with 2-formylphenol to form 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%. This reaction can be carried out in a variety of solvents, including dichloromethane and ethyl acetate.
特性
IUPAC Name |
N-ethyl-2-fluoro-4-(4-formyl-3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-2-18-16(21)13-6-5-10(7-14(13)17)11-3-4-12(9-19)15(20)8-11/h3-9,20H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYGECKSTVRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685349 |
Source


|
| Record name | N-Ethyl-3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol | |
CAS RN |
1261898-70-7 |
Source


|
| Record name | N-Ethyl-3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)



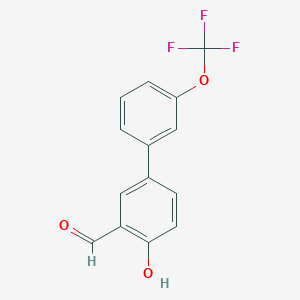
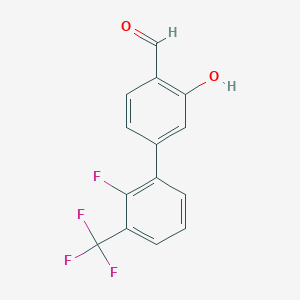
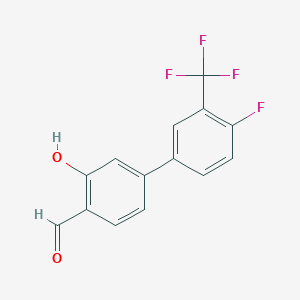
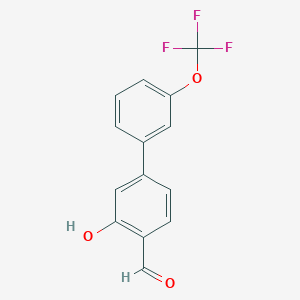
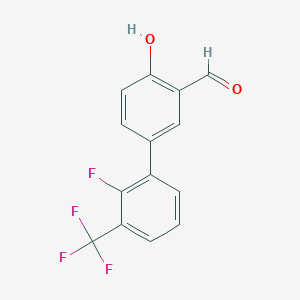
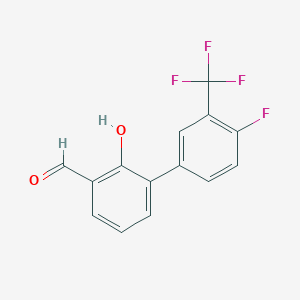
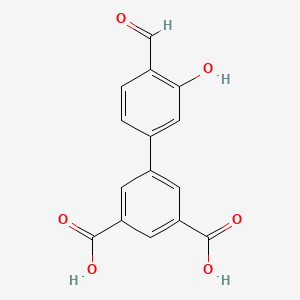
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)